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molecular formula C10H12BrClO B8566001 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol

4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol

Cat. No. B8566001
M. Wt: 263.56 g/mol
InChI Key: DEAPSBNOHASTHF-UHFFFAOYSA-N
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Patent
US06720423B2

Procedure details

To a stirred, cooled (ice bath) suspension of sodium hydride (60% dispersion in mineral oil, 0.024 g, 0.6 mmol) in 10 mL of anhydrous tetrahydrofuran under argon, a solution of 4-bromo-2-(2-chloro-1,1-dimethyl-ethyl)phenol (Intermediate 1, 0.13 g, 0.5 mmol) in 2 mL of anhydrous tetrahydrofuran was added. After 0.5 h, the excess sodium hydride was quenched with methanol and the reaction mixture was evaporated in vacuo. The residue was diluted with water, extracted with ether and the organic phase was washed with brine. The organic extract was dried over anhydrous sodium sulfate, filtered and evaporated to an oil. Flash column chromatography of the oil over silica gel (230-400 mesh) using 2.5% ethyl acetate in hexane as the eluent afforded the title compound as a pale yellow oil (0.085 g, 75.7%).
Quantity
0.024 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
75.7%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([C:11]([CH3:15])([CH3:14])[CH2:12]Cl)[CH:5]=1>O1CCCC1>[Br:3][C:4]1[CH:9]=[CH:8][C:7]2[O:10][CH2:12][C:11]([CH3:15])([CH3:14])[C:6]=2[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.024 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.13 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)C(CCl)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)C(CCl)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a stirred, cooled
CUSTOM
Type
CUSTOM
Details
the excess sodium hydride was quenched with methanol
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the organic phase was washed with brine
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1C=CC2=C(C(CO2)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.085 g
YIELD: PERCENTYIELD 75.7%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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